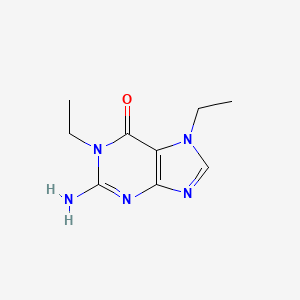
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester is an organic compound with a complex structure. It is known for its applications in various fields due to its unique chemical properties. This compound is often used in the synthesis of other chemicals and has significant importance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester typically involves the esterification of 2-Propenoic acid with 3-(2-hydroxy-5-methylphenyl) ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, ethyl ester
- 2-Propenoic acid, 3-(2-hydroxyphenyl)-, ethyl ester
- 2-Propenoic acid, 3-(4-hydroxy-3-methylphenyl)-, ethyl ester
Uniqueness
2-Propenoic acid, 3-(2-hydroxy-5-methylphenyl)-, ethyl ester is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its hydroxyl and methyl groups play a crucial role in its behavior in chemical reactions and its applications in various fields.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl (E)-3-(2-hydroxy-5-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)7-5-10-8-9(2)4-6-11(10)13/h4-8,13H,3H2,1-2H3/b7-5+ |
InChI Key |
GDGVXAAOAIPKTO-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)C)O |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


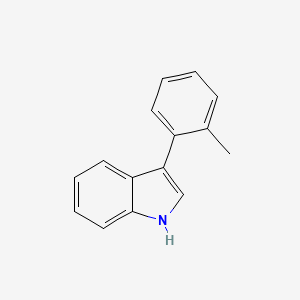


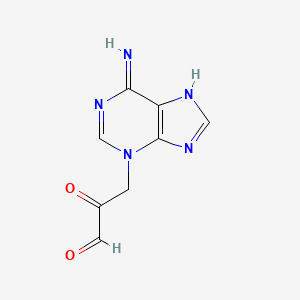


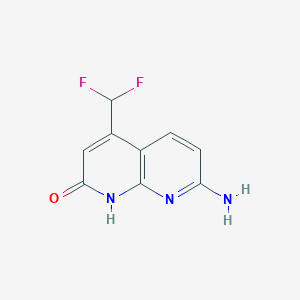
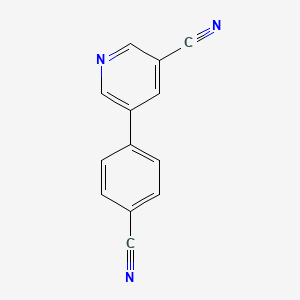
![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)

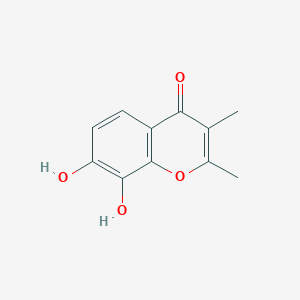
![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)

